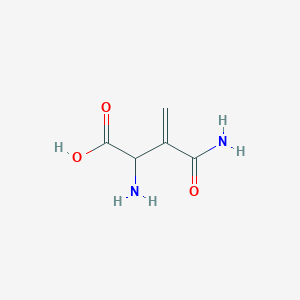
3-Butenoic acid, 2-amino-3-(aminocarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- can be synthesized through radical polymerization. One common method involves the use of 3-aminocarbonyl-3-butenoic acid methyl ester as a comonomer. The polymerization is typically carried out in a mixed solvent of dimethyl sulfoxide and deionized water under controlled conditions . The reaction conditions, such as temperature and monomer feed ratios, are crucial for achieving high molecular weight and desired properties of the resultant polymer .
Industrial Production Methods
In industrial settings, the production of 3-Butenoic acid, 2-amino-3-(aminocarbonyl)- often involves suspension polymerization in an aqueous medium. This method allows for better control over the molecular weight and stabilization of the polymer . The use of specific comonomers, such as 3-aminocarbonyl-3-butenoic acid methyl ester, enhances the reactivity and performance of the final product .
化学反応の分析
Types of Reactions
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
科学的研究の応用
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- has numerous applications in scientific research:
作用機序
The mechanism by which 3-Butenoic acid, 2-amino-3-(aminocarbonyl)- exerts its effects involves its functional groups. The amino and carboxyl groups can participate in various chemical reactions, leading to the formation of stable structures. For example, in the stabilization of polyacrylonitrile copolymers, the compound initiates ionic cyclization, which enhances the material’s properties . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to inhibit tumor growth suggests interactions with specific cellular pathways.
類似化合物との比較
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- can be compared with other similar compounds, such as:
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the amino group.
Isocrotonic acid (cis-2-butenoic acid): Another isomer with different spatial arrangement.
3-Butenoic acid: Lacks the amino and aminocarbonyl groups, making it less reactive in certain applications.
These comparisons highlight the uniqueness of 3-Butenoic acid, 2-amino-3-(aminocarbonyl)-, particularly its dual functional groups, which contribute to its versatility and wide range of applications.
特性
CAS番号 |
94859-90-2 |
|---|---|
分子式 |
C5H8N2O3 |
分子量 |
144.13 g/mol |
IUPAC名 |
2-amino-3-carbamoylbut-3-enoic acid |
InChI |
InChI=1S/C5H8N2O3/c1-2(4(7)8)3(6)5(9)10/h3H,1,6H2,(H2,7,8)(H,9,10) |
InChIキー |
GFQKEKUFTSJNBA-UHFFFAOYSA-N |
正規SMILES |
C=C(C(C(=O)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
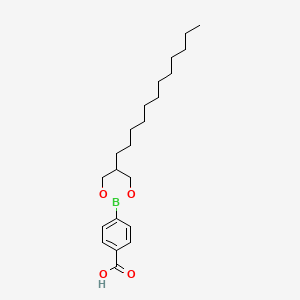
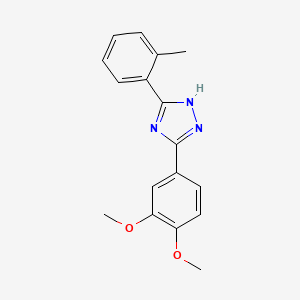

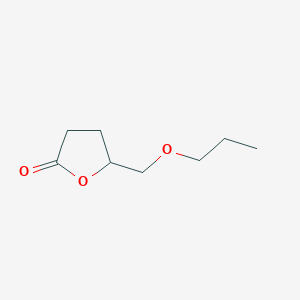
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
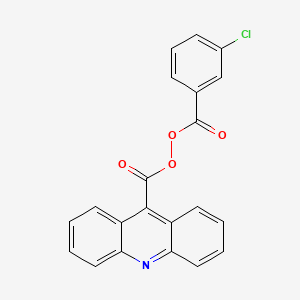
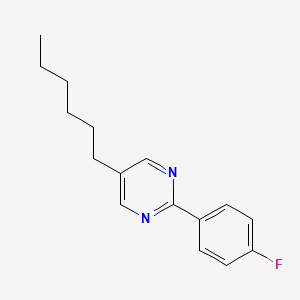
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
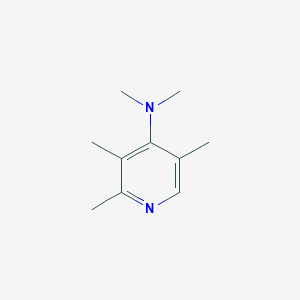
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)



